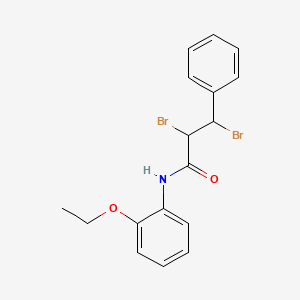![molecular formula C17H15N3O3S B11706076 2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Condensation Reaction: The aldehyde (3-nitrobenzaldehyde) reacts with thiosemicarbazide in the presence of an acid catalyst to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Thiazolidinones: Nucleophilic substitution leads to various substituted thiazolidinones.
Scientific Research Applications
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with specific proteins involved in cell death.
Comparison with Similar Compounds
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:
-
Similar Compounds
- (2Z)-2-[(4-METHYLPHENYL)IMINO]-5-[(4-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
- (2Z)-2-[(2-METHYLPHENYL)IMINO]-5-[(2-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
-
Uniqueness: : The specific substitution pattern on the phenyl rings (3-methyl and 3-nitro) gives (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE unique chemical and biological properties, such as enhanced antimicrobial activity compared to its analogs.
Properties
Molecular Formula |
C17H15N3O3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O3S/c1-11-4-2-6-13(8-11)18-17-19-16(21)15(24-17)10-12-5-3-7-14(9-12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21) |
InChI Key |
JQEYDMDMXFJSMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705998.png)
![N'~1~,N'~5~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}pentanedihydrazide](/img/structure/B11706004.png)
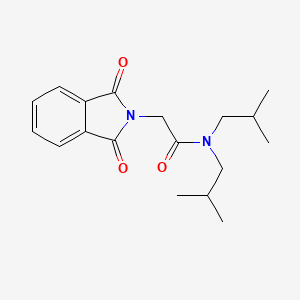
![3-[(4-Carboxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11706013.png)
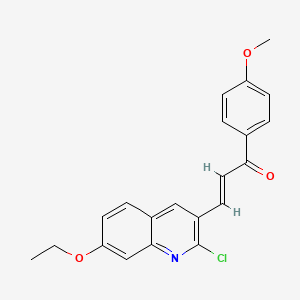

![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)
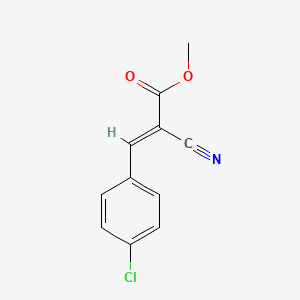
![2-(diethylamino)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11706047.png)
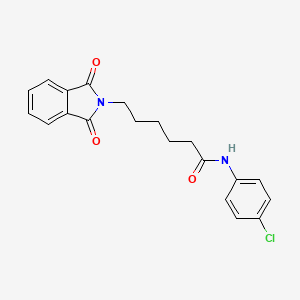
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![7,7'-dioxo-7H,7'H-4,4'-bibenzimidazo[2,1-a]benzo[de]isoquinoline-3,3'-dicarboxylic acid](/img/structure/B11706061.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)
